molecular formula C16H14O B14457565 3-Methyl-6-phenyl-1-indanone CAS No. 71823-53-5

3-Methyl-6-phenyl-1-indanone

Cat. No.: B14457565
CAS No.: 71823-53-5
M. Wt: 222.28 g/mol
InChI Key: MGBNTDJKXLILSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-phenyl-1-indanone is a chemical compound belonging to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-1-indanone typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction conditions usually involve heating the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-phenyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-6-phenyl-1-indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-1-indanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity, modulation of receptor functions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-6-phenyl-1-indanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

71823-53-5

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-methyl-6-phenyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O/c1-11-9-16(17)15-10-13(7-8-14(11)15)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3

InChI Key

MGBNTDJKXLILSH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.